

An In-Depth Technical Guide to 4-(3,4-Dimethoxy-benzyl)-piperidine

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Compound of Interest

Compound Name:	4-(3,4-Dimethoxy-benzyl)-piperidine
CAS No.:	121278-66-8
Cat. No.:	B038906

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(3,4-Dimethoxy-benzyl)-piperidine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical characteristics, and pharmacological profile, with a particular focus on its potential as a modulator of the central nervous system. This document is intended to be a valuable resource for researchers actively engaged in the exploration of novel therapeutics.

Chemical Identity and Physicochemical Properties

4-(3,4-Dimethoxy-benzyl)-piperidine is a derivative of piperidine, a ubiquitous scaffold in pharmaceutical agents due to its favorable pharmacokinetic properties.^[1] The structure is characterized by a piperidine ring substituted at the 4-position with a benzyl group, which is further adorned with two methoxy groups at the 3 and 4 positions of the phenyl ring.

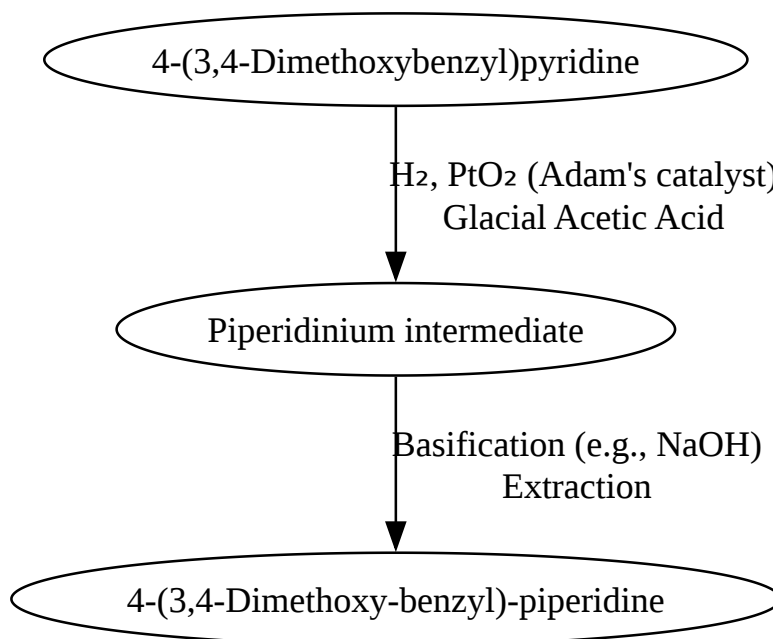
Identifier	Value	Source
IUPAC Name	4-(3,4-Dimethoxy-benzyl)-piperidine	N/A
Synonyms	4-[(3,4-Dimethoxyphenyl)methyl]-piperidine	[2]
CAS Number	121278-66-8	[2]
Molecular Formula	C ₁₄ H ₂₁ NO ₂	[2]
Molecular Weight	235.32 g/mol	[2]
Hydrochloride Salt CAS	Not explicitly found	N/A
Hydrochloride Salt Formula	C ₁₄ H ₂₁ NO ₂ · HCl	[3]
Hydrochloride Salt MW	271.78 g/mol	[3]

Physicochemical Data Summary:

Property	Value	Notes and Insights
Appearance	Predicted to be a solid at room temperature.	The hydrochloride salt is commercially available as a solid. [3]
Boiling Point	Predicted: ~323 °C	This is an estimated value based on structurally similar compounds. Experimental determination is recommended for confirmation.[4]
Melting Point	Not explicitly found in searches.	The hydrochloride salt of the related compound 4-(3-methoxybenzyl)piperidine has a melting point of 146-147 °C.[5] This suggests the hydrochloride salt of the title compound will also have a defined melting point.
Solubility	Free base: Predicted to be sparingly soluble in water. Hydrochloride salt: Predicted to have enhanced aqueous solubility.	The protonation of the piperidine nitrogen in the hydrochloride salt form significantly increases its polarity and, therefore, its solubility in aqueous media. For a related compound, the hydrochloride salt was reported to have a solubility of 25 mg/mL in water, compared to <1 mg/mL for the free base.[4]
pKa	Predicted: ~10.6	The basicity of the piperidine nitrogen is a key feature, influencing its ionization state at physiological pH and its ability to form salts. This predicted value is typical for a secondary amine within a piperidine ring.[4]

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Figure 2: Proposed synthesis of **4-(3,4-Dimethoxy-benzyl)-piperidine**.

Step-by-Step Experimental Protocol (Adapted from related syntheses):

- **Reaction Setup:** To a solution of 4-(3,4-dimethoxybenzyl)pyridine (1 equivalent) in glacial acetic acid, add Adam's catalyst (platinum oxide, PtO₂) (e.g., 5-10 mol%). [6] * **Causality:** Glacial acetic acid serves as a solvent that also protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring. Platinum oxide is a highly effective heterogeneous catalyst for the hydrogenation of pyridines. [6]2. **Hydrogenation:** The reaction mixture is subjected to hydrogenation under a hydrogen atmosphere (typically 50-70 bar) with vigorous stirring at room temperature for 6-10 hours. [6] * **Self-Validation:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.
- **Work-up:** Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to remove the acetic acid.

- Purification: The residue is dissolved in water and basified with a suitable base (e.g., sodium hydroxide) to deprotonate the piperidine nitrogen. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
 - Insight: The acid-base extraction is a critical step for separating the amine product from any non-basic impurities and the salt byproducts.
- Final Product: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure **4-(3,4-Dimethoxy-benzyl)-piperidine**. [5] The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ether) with hydrochloric acid. [5]

Spectral Characterization

While specific spectra for **4-(3,4-Dimethoxy-benzyl)-piperidine** were not found in the literature search, the expected spectral data can be predicted based on its structure and data from analogous compounds.

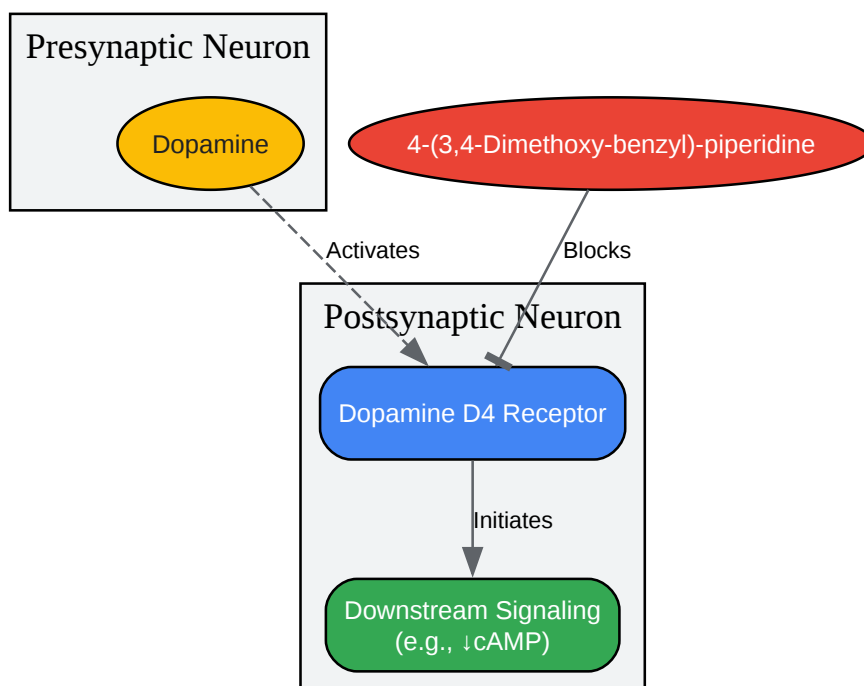
- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxybenzyl group, the methylene protons of the benzyl and piperidine rings, the methoxy groups, and the NH proton of the piperidine ring. The aromatic protons will likely appear as multiplets in the range of δ 6.7-7.2 ppm. The methoxy protons should present as two singlets around δ 3.8 ppm. The piperidine and benzylic protons will be observed in the upfield region.
- ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the piperidine ring, the benzylic carbon, the aromatic carbons, and the methoxy carbons. The aromatic carbons will resonate in the δ 110-150 ppm region, while the aliphatic carbons of the piperidine ring will be found in the δ 25-55 ppm range.
- FT-IR: The infrared spectrum is anticipated to show a characteristic N-H stretching vibration in the range of 3300-3500 cm^{-1} . C-H stretching vibrations for both aromatic and aliphatic C-H bonds will be observed around 2800-3100 cm^{-1} . Strong C-O stretching bands for the methoxy groups are expected around 1250 cm^{-1} and 1030 cm^{-1} . Aromatic C=C stretching vibrations will appear in the 1450-1600 cm^{-1} region. [7]
- Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak ($[\text{M}]^+$) at m/z 235. The protonated molecule ($[\text{M}+\text{H}]^+$) would be observed at m/z 236. [8] Common fragmentation patterns

would involve cleavage of the benzyl group and fragmentation of the piperidine ring.

Pharmacological Profile and Mechanism of Action

The primary pharmacological interest in **4-(3,4-Dimethoxy-benzyl)-piperidine** and its analogs lies in their potential to modulate dopamine receptors, particularly the D₄ subtype. [9][10] The dopamine D₄ receptor is predominantly expressed in the limbic and cortical regions of the brain and is implicated in various neuropsychiatric disorders. [9] Potential as a Dopamine D₄ Receptor Antagonist:

Several studies have explored piperidine-based scaffolds for the development of selective D₄ receptor antagonists. [11][12] These antagonists are being investigated for their therapeutic potential in conditions such as Parkinson's disease, where they may mitigate L-DOPA-induced dyskinesias. [9] [10]



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Figure 3: Postulated mechanism of D₄ receptor antagonism.

While direct binding affinity data (K_i values) for **4-(3,4-Dimethoxy-benzyl)-piperidine** at the D₄ receptor were not found, research on structurally related compounds provides valuable insights. For instance, a series of 4,4-difluoropiperidine ether-based compounds have demonstrated exceptional binding affinity for the D₄ receptor, with K_i values in the low nanomolar range and high selectivity over

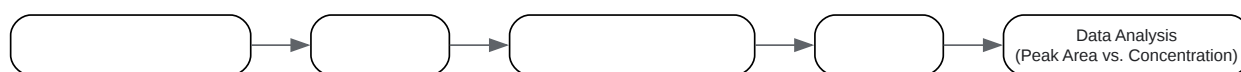
other dopamine receptor subtypes. [12][13]The dimethoxybenzyl moiety of the title compound may play a crucial role in receptor recognition and binding.

Other Potential Biological Activities:

Preliminary research on related piperidine derivatives suggests potential antimicrobial and anticancer activities. [14]However, these findings are generally from broad screenings, and dedicated studies on **4-(3,4-Dimethoxy-benzyl)-piperidine** are required to validate these potential applications.

Analytical Methodologies

The robust analysis of **4-(3,4-Dimethoxy-benzyl)-piperidine** is crucial for quality control, pharmacokinetic studies, and metabolic profiling. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for the quantitative analysis of piperidine derivatives. [15][16] General HPLC Method Protocol:



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Figure 4: General HPLC workflow for the analysis of **4-(3,4-Dimethoxy-benzyl)-piperidine**.

- Column: A reversed-phase C18 column is typically effective for the separation of piperidine-containing compounds.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is commonly used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
- Detection: UV detection is suitable due to the presence of the chromophoric dimethoxybenzyl group. A wavelength of around 254 nm is a reasonable starting point for method development. [16]*
Validation: Any developed analytical method must be rigorously validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). [17]

Conclusion and Future Directions

4-(3,4-Dimethoxy-benzyl)-piperidine is a compound with significant potential in the field of medicinal chemistry, particularly as a scaffold for the development of novel CNS-active agents. Its straightforward synthesis and the pharmacological relevance of the piperidine core make it an attractive candidate for further investigation.

Future research should focus on:

- **Definitive Pharmacological Characterization:** Comprehensive in vitro binding assays to determine the affinity and selectivity of **4-(3,4-Dimethoxy-benzyl)-piperidine** for a panel of CNS receptors, with a primary focus on dopamine receptor subtypes.
- **In Vivo Efficacy Studies:** Evaluation of the compound's effects in relevant animal models of neuropsychiatric disorders to establish its therapeutic potential.
- **Pharmacokinetic Profiling:** Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to assess its drug-like properties.
- **Lead Optimization:** Structure-activity relationship (SAR) studies to design and synthesize analogs with improved potency, selectivity, and pharmacokinetic profiles.

This technical guide provides a solid foundation for researchers to embark on or continue their exploration of **4-(3,4-Dimethoxy-benzyl)-piperidine** and its potential contributions to the development of new medicines.

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